Co-Crystal Structure with S100B at Atomic Resolution
Among the 280 prospective ligands identified in the virtual screening campaign targeting the S100B-p53 interaction site, only compound S45 (the (R)-enantiomer of the free base) yielded diffraction-quality co-crystals suitable for X-ray structure determination. The co-crystal structure of Ca2+-loaded human S100B in complex with S45 was solved at 2.00 Å resolution (PDB ID: 3HCM), revealing key intermolecular interactions within the hydrophobic pocket that constitutes the p53 and TRTK-12 binding site [1]. In contrast, other fragment hits from the same screen—including SBi132, SBi279, and SBi523, which were characterized in a separate NMR/X-ray study—bind to distinct, non-overlapping sites on S100B (sites 1-3) and lack structural characterization at comparable resolution [2]. This structural advantage is exclusive to the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl scaffold and does not transfer to any other fragment chemotype in the S100B inhibitor landscape.
| Evidence Dimension | Availability of high-resolution co-crystal structure with human S100B |
|---|---|
| Target Compound Data | X-ray co-crystal structure solved at 2.00 Å resolution; PDB ID 3HCM; (R)-enantiomer bound in p53/TRTK-12 interaction site |
| Comparator Or Baseline | SBi132, SBi279, SBi523 (fragment hits from Charpentier et al., 2009, Biochemistry): NMR-characterized but no co-crystal structures available; bind to distinct sites 1-3 on S100B |
| Quantified Difference | Target compound: definitive atomic-resolution binding mode. Comparators: no co-crystal structures. Binding site distinction: target occupies p53/TRTK-12 site; comparators occupy non-overlapping alternative sites. |
| Conditions | Ca2+-loaded recombinant human S100B; X-ray diffraction at 2.00 Å; compound co-crystallized as (3R)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (S45) |
Why This Matters
Procurement of the compound with a solved co-crystal structure enables structure-based optimization campaigns that are impossible with any other S100B fragment, directly impacting the efficiency of hit-to-lead programs in oncology drug discovery.
- [1] Agamennone, M., Cesari, L., Lalli, D., Turlizzi, E., Del Conte, R., Turano, P., Mangani, S., & Padova, A. (2010). Fragmenting the S100B-p53 Interaction: Combined Virtual/Biophysical Screening Approaches to Identify Ligands. ChemMedChem, 5(3), 428-435. DOI: 10.1002/cmdc.200900393. PDB deposition: 3HCM. View Source
- [2] Charpentier, T. H., Wilder, P. T., Liriano, M. A., Varney, K. M., Zhong, S., Coop, A., Pozharski, E., MacKerell, A. D., Toth, E. A., & Weber, D. J. (2009). Small Molecules Bound to Unique Sites in the Target Protein Binding Cleft of Calcium-Bound S100B As Characterized by Nuclear Magnetic Resonance and X-ray Crystallography. Biochemistry, 48(26), 6202-6212. DOI: 10.1021/bi800111k. View Source
